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Compound of Interest

Compound Name: Pyrazino[2,3-d]pyridazine

CAS No.: 254-95-5

Cat. No.: B14761559

Get Quote

Introduction

The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal

chemistry, demonstrating a wide range of biological activities. Its derivatives have been

extensively investigated as potential therapeutic agents, particularly in the realm of oncology,

due to their ability to modulate the activity of various protein kinases. In silico modeling plays a

pivotal role in the rational design and optimization of these compounds, enabling researchers

to predict their binding affinities, understand structure-activity relationships (SAR), and identify

novel drug candidates. This technical guide provides an in-depth overview of the computational

methodologies employed in the study of pyrazino[2,3-d]pyridazine interactions, tailored for

researchers, scientists, and drug development professionals.

Quantitative Data Summary
The following tables summarize key quantitative data from various in silico and in vitro studies

on pyrazino[2,3-d]pyridazine and related pyridazine/pyrazine derivatives, highlighting their

inhibitory activities and binding affinities.
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Table 1: Inhibitory Activity of Pyridazine and Pyrazino-pyridazine Derivatives against Various

Kinases

Compound/Derivati
ve

Target Kinase IC50 (nM) Reference

Pyridazine 11e CDK2 151 [1]

Pyridazine 11h CDK2 43.8 [1]

Pyridazine 11l CDK2 55.6 [1]

Pyridazine 11m CDK2 20.1 [1]

Pyrazolo-pyridazine 4 EGFR 391 [2]

Pyrazolo-pyridazine 4 CDK-2/cyclin A2 550 [2]

4-SLNs of Pyrazolo-

pyridazine 4
EGFR 88 [2]

4-SLNs of Pyrazolo-

pyridazine 4
CDK-2/cyclinA2 180 [2]

4-LPHNPs of

Pyrazolo-pyridazine 4
EGFR 96 [2]

4-LPHNPs of

Pyrazolo-pyridazine 4
CDK-2/cyclinA2 220 [2]

Pyrido[2,3-b]pyrazine

7n (PC9 cell line)
- 90 [3]

Pyrido[2,3-b]pyrazine

7n (PC9-ER cell line)
- 150 [3]

Table 2: Molecular Docking Scores of Pyridazine and Pyrazino-pyridazine Derivatives
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Compound/Derivati
ve

Target Protein
(PDB ID)

Docking Score
(kcal/mol)

Reference

Pyrazole–pyridazine

hybrid 6e
COX-2 -5.4147 [4]

Pyrazole–pyridazine

hybrid 6f
COX-2 -4.5505 [4]

3-(pyrazin-2-yl)-1H-

indazole 1
PIM-1K (2XJ1) -10.9 [5]

Pyrazolo-pyridazine 4 EGFR (1M17) -11.35 [2]

Pyrazolo-pyridazine 4
CDK-2/cyclin A2

(3DDQ)
-11.27 [2]

Pyrazoline Derivative

3
PI3K -7.17 [6]

Pyrazoline Derivative

5
PI3K -7.85 [6]

Table 3: Statistical Parameters of 3D-QSAR Models for Pyridazine/Pyrazine Derivatives
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Study Model Type
q² (Cross-
validated r²)

r² (Non-
cross-
validated r²)

Predicted r² Reference

3-(pyrazin-2-

yl)-1H-

indazoles for

PIM-1K

3D-QSAR

(PLS)
0.8629 0.922 - [5]

Pyridazin-3-

one for PDE4

3D-QSAR

(MLR)
> 0.6 > 0.6 > 0.5 [7]

Triazolo-

pyridazines

for PIM-1

kinase

3D-QSAR 0.8866 0.9298 0.7878 [8]

Pyrazole-

thiazolinone

for EGFR

CoMFA 0.644 0.862 - [9]

Pyrazole-

thiazolinone

for EGFR

CoMSIA 0.740 0.851 - [9]

Experimental Protocols: In Silico Methodologies
This section details the typical computational protocols used in the study of pyrazino[2,3-
d]pyridazine derivatives.

Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound

to each other to form a stable complex.

Protocol:

Protein Preparation:
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The three-dimensional crystal structure of the target protein (e.g., PIM-1K, CDK2, EGFR)

is obtained from the Protein Data Bank (PDB).[5]

The protein is prepared using tools like the Protein Preparation Wizard in Schrödinger

Suite or AutoDock Tools.[5] This involves removing water molecules, adding hydrogen

atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.

Ligand Preparation:

The 2D structures of the pyrazino[2,3-d]pyridazine derivatives are drawn using a

chemical drawing tool and converted to 3D structures.

Ligands are prepared by assigning correct protonation states at physiological pH and

minimizing their energy.

Grid Generation:

A binding site is defined on the receptor, typically centered on the co-crystallized ligand or

identified through literature.

A grid box is generated around this active site to define the space for the ligand to dock.

Docking Simulation:

Docking is performed using software such as Glide (Schrödinger), AutoDock Vina, or

PATCHDOCK.[5]

The program samples different conformations and orientations of the ligand within the

active site and scores them based on a scoring function, which estimates the binding

affinity.

Analysis of Results:

The resulting docked poses are analyzed to identify key interactions such as hydrogen

bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the

protein.[2][4][5] The pose with the best score (lowest binding energy) is typically

considered the most probable binding mode.
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3D-Quantitative Structure-Activity Relationship (3D-
QSAR)
3D-QSAR models correlate the biological activity of a set of compounds with their 3D structural

properties.

Protocol:

Dataset Preparation:

A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.[5]

The dataset is typically divided into a training set to build the model and a test set to

validate it.[10]

Molecular Alignment:

All molecules in the dataset are aligned based on a common substructure or a

pharmacophore model. This is a critical step as the quality of the alignment directly

impacts the model's predictive power.

Descriptor Calculation:

The aligned molecules are placed in a 3D grid. Steric and electrostatic fields (and

sometimes other fields like hydrophobic) are calculated at each grid point for each

molecule. These field values serve as the independent variables (descriptors).

Model Generation and Validation:

Statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR)

are used to build a mathematical model that correlates the calculated descriptors with the

biological activities.[7][8]

The model is validated using methods like leave-one-out (LOO) cross-validation (to

calculate q²) and by predicting the activities of the test set compounds (to calculate

predicted r²).[7][8]

Contour Map Analysis:
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The results of the 3D-QSAR analysis are visualized as contour maps. These maps

highlight regions where certain properties (e.g., steric bulk, positive/negative charge) are

predicted to increase or decrease biological activity, providing crucial insights for designing

more potent analogs.[9]

Pharmacophore Modeling
A pharmacophore model is an abstract representation of the essential steric and electronic

features that are necessary for a molecule to interact with a specific biological target.

Protocol:

Feature Identification:

A set of active molecules is used to identify common chemical features such as hydrogen

bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative

ionizable groups.

Hypothesis Generation:

Pharmacophore modeling software (e.g., PHASE in Schrödinger Suite) generates multiple

hypotheses or models, each consisting of a specific 3D arrangement of these features.[5]

Model Scoring and Validation:

The generated hypotheses are scored based on how well they map the active

compounds. The best hypothesis is selected based on statistical parameters like survival

score and regression coefficient.[11]

The model is validated by its ability to distinguish active from inactive compounds in a

database.

Application in Virtual Screening:

The validated pharmacophore model can be used as a 3D query to search large chemical

databases (like ZINC) to identify novel compounds that possess the required features for

biological activity.[5]
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Visualizations: Workflows and Signaling Pathways
In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for the in silico discovery of novel

Pyrazino[2,3-d]pyridazine derivatives.
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Caption: A typical workflow for in silico drug discovery.
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CDK2 Signaling Pathway
Pyrazino[2,3-d]pyridazine derivatives have shown inhibitory activity against Cyclin-Dependent

Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b14761559/docs?utm_src=pdf-body#in-silico-modeling-of-pyrazino-2-3-d-pyridazine-interactions-a-technical-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470104/
https://www.mdpi.com/1420-3049/28/21/7252
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14761559?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitogenic Signals
(Growth Factors)

Cyclin D

CDK4/6

Rb

 phosphorylates

E2F

 releases

Cyclin E

 activates transcription

CDK2

S-Phase Entry
(DNA Replication)

 promotes

Pyrazino[2,3-d]pyridazine
Derivative

Click to download full resolution via product page

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b14761559/docs?utm_src=pdf-body-img#in-silico-modeling-of-pyrazino-2-3-d-pyridazine-interactions-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14761559?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


EGFR Signaling Pathway
Certain pyridazine derivatives have been designed as inhibitors of the Epidermal Growth

Factor Receptor (EGFR), which is often dysregulated in cancer.[2]
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Caption: Overview of the EGFR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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